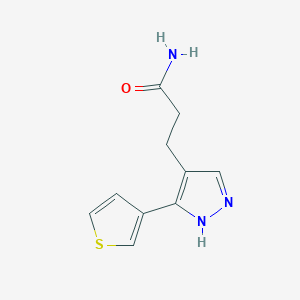

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide

Description

Propriétés

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-9(14)2-1-7-5-12-13-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQMZHZHHNGFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanamide, also known by its CAS number 2098112-58-2, is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is C10H11N3OS, with a molecular weight of approximately 221.28 g/mol. The compound features a thiophene moiety and a pyrazole ring, which are known to contribute to diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3OS |

| Molecular Weight | 221.28 g/mol |

| Purity | Min. 95% |

| CAS Number | 2098112-58-2 |

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene structures exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

One significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited cytotoxic effects against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.48 to 1.93 µM .

Case Study: Cytotoxicity Assessment

A recent evaluation assessed the cytotoxic activity of related pyrazole derivatives against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 0.48 |

| MCF-7 | 1.93 |

| HCT116 | 2.84 |

The results indicated that structural modifications significantly influenced the cytotoxic potency, suggesting that the thiophene and pyrazole moieties play critical roles in enhancing activity against cancer cells.

Antiviral Activity

The antiviral properties of similar compounds have also been investigated. Research highlighted that certain pyrazole derivatives demonstrated effective inhibition against viral replication, particularly in the context of HIV and other viral infections. The EC50 values for some related compounds were reported as low as 3.98 µM, indicating promising antiviral activity .

Mechanism of Action

The mechanisms underlying the biological activities of these compounds often involve interactions with key cellular pathways:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent. Studies have shown that pyrazole derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, research indicates that compounds containing thiophene and pyrazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives. The presence of the thiophene ring enhances the biological activity of these compounds against a range of bacterial strains. In vitro studies have demonstrated that 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide exhibits significant antibacterial effects, suggesting its potential use in developing new antibiotics .

Material Science

In material science, this compound is being explored for its role in synthesizing novel polymers and nanomaterials. Its unique structure allows it to act as a building block in creating materials with specific electronic properties, which could be beneficial for applications in organic electronics and sensors .

Case Study 1: Anticancer Activity

A study published in Drug Target Insights evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested several derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its application in treating bacterial infections .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide, highlighting substituent variations and their implications:

Key Observations:

Synthetic Yields : Propanamide derivatives with bulky substituents (e.g., bromophenyl in ) show lower yields (22%), likely due to steric hindrance during synthesis.

Crystallographic and Spectroscopic Analysis

- The pyridyl analog in was structurally resolved using SHELX software, confirming a planar pyrazole-pyridyl system with hydrogen-bonding interactions involving the propanamide group. This suggests similar derivatives may exhibit predictable solid-state packing behaviors.

- FT-IR data for thiazol-containing analogs (e.g., ) show characteristic peaks for C=O (1702 cm⁻¹) and N-H (3279 cm⁻¹), consistent with propanamide functionality.

Méthodes De Préparation

Synthesis of Pyrazole-Thiophene Intermediate

- Condensation Reaction: The pyrazole ring is formed by reacting hydrazine derivatives with α,β-unsaturated ketones or 1,3-diketones bearing a thiophene substituent. For example, condensation of 3-thiophenyl-substituted diketones with hydrazine hydrate results in 3-(thiophen-3-yl)-1H-pyrazole derivatives.

- Thiophene Positioning: The thiophene ring can be introduced either by starting with thiophene-substituted precursors or by cross-coupling methods such as Suzuki or Stille coupling on preformed pyrazole rings.

Representative Synthetic Route (Adapted from Related Pyrazole-Thiophene Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole formation | Hydrazine hydrate + 3-thiophenyl diketone, reflux in ethanol | Formation of 3-(thiophen-3-yl)-1H-pyrazole |

| 2 | Functionalization | Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acylation at pyrazole 4-position to yield propanamide |

| 3 | Purification | Recrystallization or chromatography | Pure 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide |

Alternative Synthetic Approaches

- Cross-Coupling Reactions: Starting from 4-bromo-1H-pyrazole derivatives, Suzuki coupling with 3-thiophenylboronic acid under palladium catalysis can introduce the thiophene ring, followed by amidation to install the propanamide group.

- Bromination and Substitution: Bromination of thiophene acetonitrile followed by coupling with pyrazole intermediates under palladium catalysis is another route, as described in patent literature for related thiophene compounds.

Reaction Conditions and Optimization

- Typical solvents include ethanol, dichloromethane, tetrahydrofuran, and dimethylformamide.

- Catalysts such as palladium(0) complexes are used in cross-coupling steps.

- Reaction temperatures range from ambient to reflux (~80-100°C) depending on the step.

- Bases like triethylamine or potassium carbonate facilitate acylation and coupling reactions.

- Reaction times vary from several hours to overnight to ensure complete conversion.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the structure and substitution pattern on pyrazole and thiophene rings.

- Infrared Spectroscopy (IR): Identifies amide carbonyl and pyrazole N-H groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: Used for purification and monitoring reaction progress.

Data Table Summarizing Key Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | 3-thiophenyl diketones, hydrazine hydrate, propanoyl chloride |

| Key Reactions | Pyrazole ring formation, acylation/amidation, cross-coupling (Suzuki) |

| Catalysts | Palladium(0) complexes (for coupling) |

| Solvents | Ethanol, dichloromethane, DMF, THF |

| Temperature Range | Room temperature to reflux (25–100°C) |

| Reaction Time | 6–24 hours depending on step |

| Purification Methods | Recrystallization, column chromatography |

| Analytical Techniques | NMR, IR, MS, HPLC |

| Molecular Weight (approx.) | 221.28 g/mol (for thiophen-2-yl isomer; similar for 3-thiophenyl derivative) |

Research Findings and Notes

- The pyrazole-thiophene scaffold is versatile and allows for substitution at various positions to modulate biological activity.

- The position of the thiophene ring (2- vs 3-position) can influence the synthetic route but generally follows similar chemistry.

- Amidation at the pyrazole 4-position is reliably achieved using acyl chlorides or coupling agents.

- Cross-coupling methods provide an efficient way to introduce thiophene substituents post-pyrazole formation, increasing synthetic flexibility.

- Stability studies indicate that the amide bond is stable under neutral to mildly acidic/basic conditions, facilitating downstream modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.